molecular formula C13H14N2O2 B14904289 n-(3-(1h-Pyrrol-1-yl)phenyl)-2-methoxyacetamide

n-(3-(1h-Pyrrol-1-yl)phenyl)-2-methoxyacetamide

Cat. No.: B14904289
M. Wt: 230.26 g/mol
InChI Key: UQNQPGAWLDUKDO-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide is a synthetic organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide typically involves the condensation of 3-(1H-pyrrol-1-yl)aniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • N-(3-(1H-Pyrrol-1-yl)phenyl)acetamide
  • N-(3-(1H-Pyrrol-1-yl)phenyl)-2-chloroacetamide
  • N-(3-(1H-Pyrrol-1-yl)phenyl)-2-hydroxyacetamide

Comparison: N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-methoxy-N-(3-pyrrol-1-ylphenyl)acetamide

InChI

InChI=1S/C13H14N2O2/c1-17-10-13(16)14-11-5-4-6-12(9-11)15-7-2-3-8-15/h2-9H,10H2,1H3,(H,14,16)

InChI Key

UQNQPGAWLDUKDO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)N2C=CC=C2

Origin of Product

United States

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